2-({2,4-bisnitrophenyl}amino)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-({2,4-bisnitrophenyl}amino)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a derivative of naphthalimide, a compound known for its excellent photophysical properties. It is widely used in various fields such as analytical chemistry, materials science, and biochemistry due to its high fluorescence quantum yield, good structural flexibility, and large Stokes shift .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-({2,4-bisnitrophenyl}amino)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be synthesized through various methods. One common approach involves the reaction of 1,8-naphthalic anhydride with an appropriate amine under reflux conditions. For instance, the reaction of 1,8-naphthalic anhydride with 2-aminophenol yields N-(2-hydroxyphenyl)-1,8-naphthalimide . Another method involves aromatic nucleophilic substitution reactions to produce derivatives with different functional groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-({2,4-bisnitrophenyl}amino)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalimide derivatives with different functional groups.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Aromatic nucleophilic substitution reactions are common, where different substituents can be introduced to the naphthalimide core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various naphthalimide derivatives with different functional groups, which can be tailored for specific applications .
Scientific Research Applications
2-({2,4-bisnitrophenyl}amino)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({2,4-bisnitrophenyl}amino)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with various molecular targets through its photophysical properties. It can undergo photo-induced electron transfer reactions, generating radical anion species that can interact with other molecules . These interactions are crucial in its applications as fluorescent probes and in photodynamic therapy .
Comparison with Similar Compounds
2-({2,4-bisnitrophenyl}amino)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique compared to other similar compounds due to its specific photophysical properties. Similar compounds include:
1,8-Naphthalimide: The parent compound with similar fluorescence properties.
N-Butyl-1,8-naphthalimide: Used in OLEDs for its hole-transporting features.
N-(2-Hydroxyphenyl)-1,8-naphthalimide: Known for its use in biological imaging.
These compounds share some properties with this compound but differ in their specific applications and functional groups.
Properties
Molecular Formula |
C18H9N5O8 |
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Molecular Weight |
423.3g/mol |
IUPAC Name |
2-(2,4-dinitroanilino)-5-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H9N5O8/c24-17-12-3-1-2-9-6-11(22(28)29)7-13(16(9)12)18(25)20(17)19-14-5-4-10(21(26)27)8-15(14)23(30)31/h1-8,19H |
InChI Key |
SUXVUHFSCDKTPS-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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